molecular formula C11H11NO2 B13661206 Ethyl indolizine-5-carboxylate

Ethyl indolizine-5-carboxylate

Cat. No.: B13661206
M. Wt: 189.21 g/mol
InChI Key: JVGJUTYTAXCELK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl indolizine-5-carboxylate is a nitrogen-containing heterocyclic compound that belongs to the indolizine family Indolizines are known for their unique structural features and significant biological activities

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl indolizine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced derivatives of the indolizine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indolizine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include substituted indolizines, reduced indolizine derivatives, and oxidized products, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of ethyl indolizine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to desired biological effects. For example, it may inhibit DNA topoisomerase I, leading to anticancer activity . The presence of functional groups on the indolizine ring can influence its binding affinity and specificity towards different targets .

Comparison with Similar Compounds

Ethyl indolizine-5-carboxylate can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of structural features and versatile applications in various fields.

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

ethyl indolizine-5-carboxylate

InChI

InChI=1S/C11H11NO2/c1-2-14-11(13)10-7-3-5-9-6-4-8-12(9)10/h3-8H,2H2,1H3

InChI Key

JVGJUTYTAXCELK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC2=CC=CN21

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.